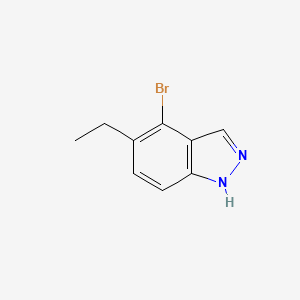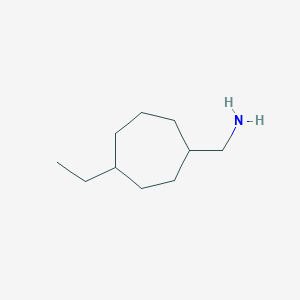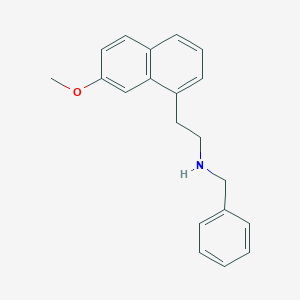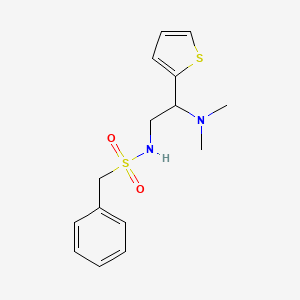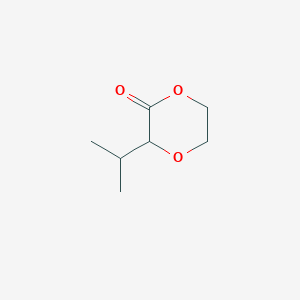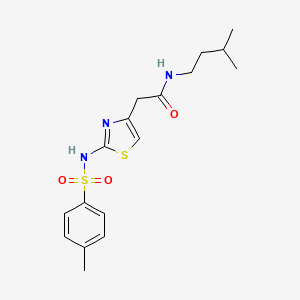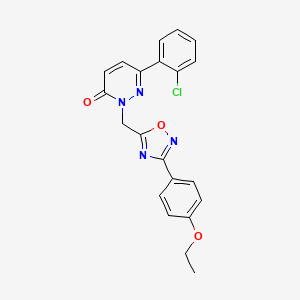
6-(2-chlorophenyl)-2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2-chlorophenyl)-2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H17ClN4O3 and its molecular weight is 408.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A considerable amount of research focuses on the synthesis of new heterocyclic compounds based on oxadiazole derivatives. These efforts aim to explore the chemical properties and potential applications of these compounds in various domains. For instance, Abbas et al. (2017) described the synthesis and characterization of new heterocyclic fused rings compounds based on 1,3,4-oxadiazole, highlighting the methodological advancements in this area (Abbas et al., 2017).
Enzyme Inhibition and Antimicrobial Activity
Compounds derived from oxadiazole have been investigated for their enzyme inhibition properties and potential antimicrobial activity. For example, Bekircan et al. (2015) studied novel heterocyclic compounds derived from oxadiazole for their lipase and α-glucosidase inhibition, indicating potential therapeutic applications (Bekircan et al., 2015). Additionally, research by Abou-Elmagd et al. (2015) on the ring transformation and antimicrobial activity of indolyl-substituted furanones, including oxadiazole derivatives, further supports the antimicrobial potential of these compounds (Abou-Elmagd et al., 2015).
Anticonvulsant and Muscle Relaxant Activities
Oxadiazole derivatives have also been evaluated for their anticonvulsant and muscle relaxant activities. Sharma et al. (2013) synthesized and evaluated oxadiazole derivatives for their promising anticonvulsant activity and muscle relaxant effects, highlighting the potential for developing new therapeutic agents (Sharma et al., 2013).
Material Science Applications
In material science, oxadiazole derivatives have been explored for their utility in improving base oil properties. Nessim (2017) reported on the synthesis of pyridazinone derivatives with applications for base oil improvement, demonstrating the versatility of these compounds beyond biological applications (Nessim, 2017).
properties
IUPAC Name |
6-(2-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-2-28-15-9-7-14(8-10-15)21-23-19(29-25-21)13-26-20(27)12-11-18(24-26)16-5-3-4-6-17(16)22/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSDBSKGFOCSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(2-Chlorophenyl)-N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2798920.png)
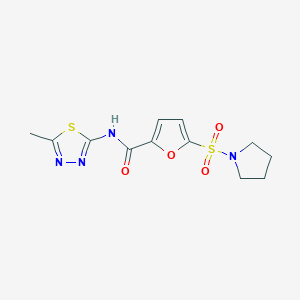
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methoxyphenyl)amino)acetic acid](/img/structure/B2798922.png)
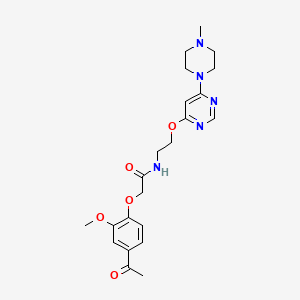
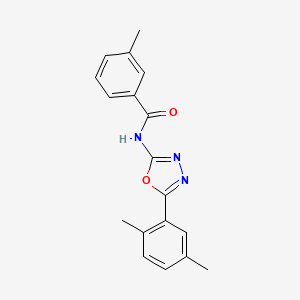
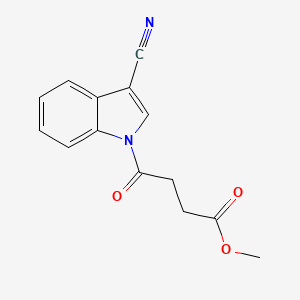
![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2798930.png)
